![molecular formula C14H14ClNO3S B5524842 N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5524842.png)
N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, involves multiple steps, including chlorination, ammonolysis, and condensation reactions. The optimization of these steps is crucial for achieving high yields and purity of the final product. For example, an improved synthesis process involving chlorination, condensation, and purification steps has been reported for a related sulfonamide compound, resulting in a total yield of 75% (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structures of related sulfonamide compounds have been elucidated, revealing insights into their molecular conformations and intermolecular interactions (Rodrigues et al., 2015). Such structural information is vital for understanding the compound's reactivity and potential biological interactions.
Scientific Research Applications
Anticancer Activity
Studies have shown that sulfonamide compounds exhibit potent anticancer activities through mechanisms like cell cycle inhibition, apoptosis induction, and autophagy pathways. For instance, a structure and gene expression relationship study of antitumor sulfonamides highlighted the identification of potent cell cycle inhibitors that have progressed to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines (Owa et al., 2002). Another research focused on new dibenzensulfonamides synthesized to develop anticancer drug candidates, revealing their ability to induce apoptosis and autophagy in tumor cells, along with inhibiting carbonic anhydrase isoenzymes IX and XII, which are associated with tumor growth (Gul et al., 2018).
Molecular Synthesis and Characterization
Sulfonamides are also key in molecular synthesis, offering insights into the structural and electronic properties of compounds. A study on the synthesis and characterization of a newly synthesized sulfonamide molecule demonstrated the compound's structure through SCXRD studies and computational methods, showing its potential in drug development (Murthy et al., 2018).
Gene Expression Studies
The application of sulfonamides in gene expression studies has been illustrated by their ability to cause changes in gene expression related to anticancer activity. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides, shedding light on drug-sensitive cellular pathways and the essential pharmacophore structure for antitumor activity (Owa et al., 2002).
Computational Studies
Computational studies on sulfonamides help in understanding their electronic and structural properties, which are crucial for drug design. For example, a computational study on sulfonamide derivatives provided insights into their molecular characteristics, stability, and reactivity, assisting in predicting their behavior in biological systems (Mahmood et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-3-5-12(6-4-9)20(18,19)16-11-7-10(2)14(17)13(15)8-11/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIBZHFVPHOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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